molecular formula C22H17N3O4 B4668077 N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4668077
M. Wt: 387.4 g/mol
InChI Key: NEHNMJRPVWJKNY-UHFFFAOYSA-N
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Description

N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Furan Ring Formation: Synthesis of the furan ring through cyclization reactions.

    Quinoline Formation: Construction of the quinoline core via condensation reactions.

    Amidation: Formation of the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a quinoline N-oxide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with DNA/RNA: Modulating gene expression or protein synthesis.

    Cellular Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Furan Derivatives: Compounds with furan rings and varying functional groups.

    Carboxamide Compounds: Molecules with carboxamide groups attached to different aromatic systems.

Uniqueness

N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-10-11-21(29-13)19-12-16(15-6-3-4-7-18(15)23-19)22(26)24-17-8-5-9-20(14(17)2)25(27)28/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNMJRPVWJKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-(2-METHYL-3-NITROPHENYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE

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